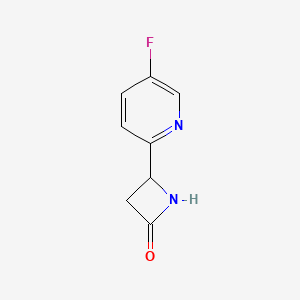
4-(5-Fluoropyridin-2-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoropyridin-2-yl)azetidin-2-one is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluoropyridine moiety attached to an azetidinone ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoropyridin-2-yl)azetidin-2-one typically involves multi-step processes. One common method includes the reaction of 5-fluoropyridine-2-carboxylic acid with suitable reagents to form the corresponding acid chloride, which is then reacted with an azetidinone derivative under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production time and costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Fluoropyridin-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: Commonly involves the replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidinones .
Aplicaciones Científicas De Investigación
4-(5-Fluoropyridin-2-yl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(5-Fluoropyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of cancer treatment, it has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis. The fluoropyridine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Chloropyridin-2-yl)azetidin-2-one
- 4-(5-Bromopyridin-2-yl)azetidin-2-one
- 4-(5-Methylpyridin-2-yl)azetidin-2-one
Uniqueness
4-(5-Fluoropyridin-2-yl)azetidin-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and enhanced biological activity. This makes it more effective in certain applications compared to its analogs .
Propiedades
Fórmula molecular |
C8H7FN2O |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
4-(5-fluoropyridin-2-yl)azetidin-2-one |
InChI |
InChI=1S/C8H7FN2O/c9-5-1-2-6(10-4-5)7-3-8(12)11-7/h1-2,4,7H,3H2,(H,11,12) |
Clave InChI |
SHDULJQEYJFWDW-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=NC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





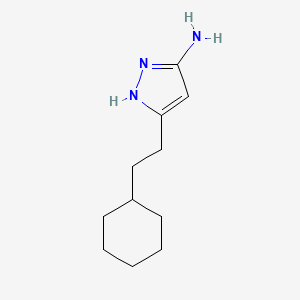

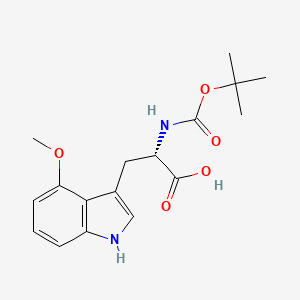
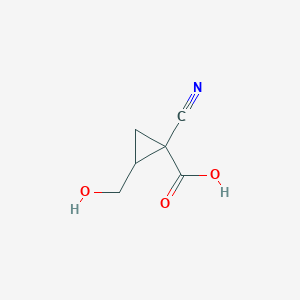
![4-Bromo-1-[(tert-butoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13084990.png)

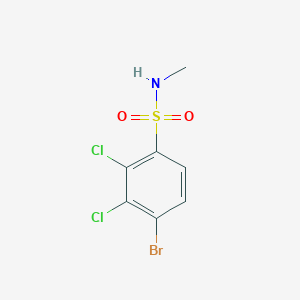
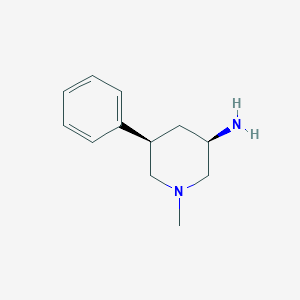
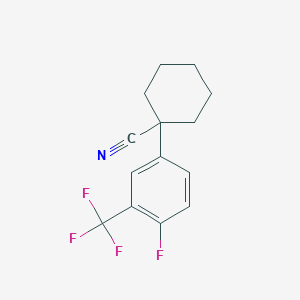
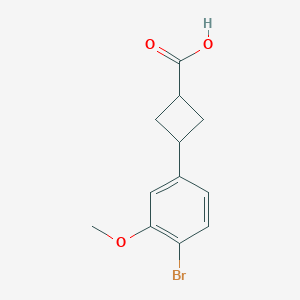
![7-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085031.png)
